molecular formula C19H15NO3 B12898800 4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90033-95-7

4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B12898800
CAS No.: 90033-95-7
M. Wt: 305.3 g/mol
InChI Key: HMGGJAILDFAMJV-UHFFFAOYSA-N
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Description

3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a compound belonging to the quinolone family Quinolones are known for their significant medicinal properties, particularly as antibiotics This specific compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-3-allylquinoline with suitable oxidizing agents can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and heating methods like reflux or microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient methodologies. One such method includes the use of flow chemistry, which allows for continuous production and better control over reaction parameters. Additionally, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinoline derivatives.

    Substitution: The allyl and phenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound’s derivatives have shown potential as antibacterial, antiviral, and anticancer agents.

    Medicine: Quinolone derivatives are widely used as antibiotics, and this compound’s unique structure may lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinolone derivative with similar antibacterial properties.

    2-Phenyl-4-quinolone: A compound with a similar quinoline core but different functional groups, leading to varied biological activities.

    6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide:

Uniqueness

The presence of the allyl group, in particular, allows for unique reactivity patterns and the possibility of further functionalization .

Properties

CAS No.

90033-95-7

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

4-oxo-2-phenyl-3-prop-2-enyl-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C19H15NO3/c1-2-6-14-17(12-7-4-3-5-8-12)20-16-10-9-13(19(22)23)11-15(16)18(14)21/h2-5,7-11H,1,6H2,(H,20,21)(H,22,23)

InChI Key

HMGGJAILDFAMJV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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